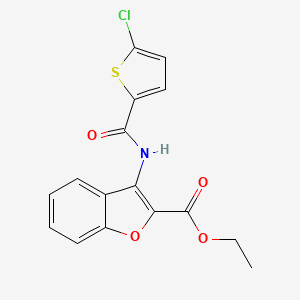

Ethyl 3-(5-chlorothiophene-2-carboxamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

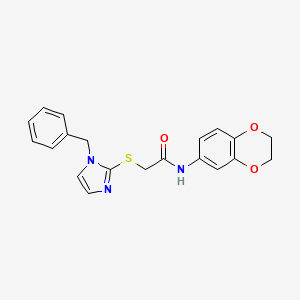

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

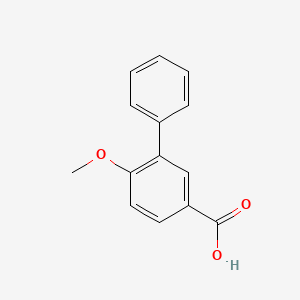

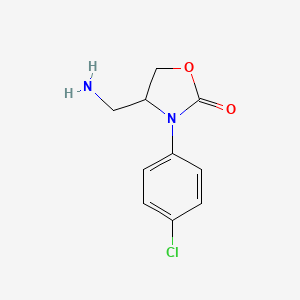

The molecular structure of Ethyl 3-(5-chlorothiophene-2-carboxamido)benzofuran-2-carboxylate consists of a benzofuran ring attached to a chlorothiophene ring via a carboxamide group . The ethyl ester group is attached to the benzofuran ring .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(5-chlorothiophene-2-carboxamido)benzofuran-2-carboxylate include its molecular structure, chemical names, and classification .Scientific Research Applications

Chemical Reactivity and Synthesis

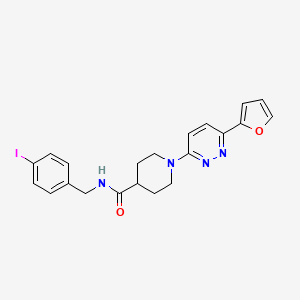

- Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, which are structurally related to the compound , have been studied for their reactivity with secondary amines, leading to the formation of various substituted amides and piperazine derivatives. This showcases the compound's potential in the synthesis of diverse chemical structures (Vasileva et al., 2018).

Antimicrobial Properties

- In a study focused on synthesizing and characterizing derivatives of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, compounds with antimicrobial properties were identified. This indicates the potential of structurally similar compounds in antimicrobial research (Spoorthy et al., 2021).

Photophysical Properties

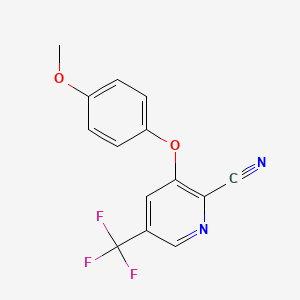

- Research on the photochemical reactions of ethyl 2-chlorothiazole-5-carboxylate and its derivatives, including ethyl 3-phenylisothiazole-4-carboxylate and ethyl 3-(2-thienyl)isothiazole-4-carboxylate, reveals significant insights into their photophysical properties. These findings are relevant for understanding the photophysical behavior of related compounds like ethyl 3-(5-chlorothiophene-2-carboxamido)benzofuran-2-carboxylate (Amati et al., 2010).

Cytotoxic Properties

- A study on novel thiophene and benzothiophene derivatives, which share structural similarities with the compound , demonstrated anti-proliferative activity against various cancer cell lines. This suggests potential applications in cancer research (Mohareb et al., 2016).

Application in Polymer Science

- The synthesis of benzofulvene derivatives, related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, has been explored for their polymerization properties. This research could inform the development of polymers using similar compounds like ethyl 3-(5-chlorothiophene-2-carboxamido)benzofuran-2-carboxylate (Cappelli et al., 2007).

properties

IUPAC Name |

ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4S/c1-2-21-16(20)14-13(9-5-3-4-6-10(9)22-14)18-15(19)11-7-8-12(17)23-11/h3-8H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNJHGPDIATXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)

![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876876.png)

![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)

![3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2876886.png)